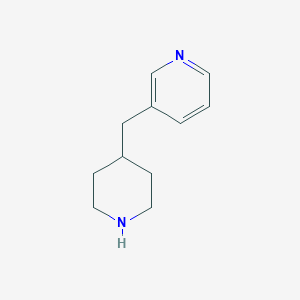

3-(ピペリジン-4-イルメチル)ピリジン

説明

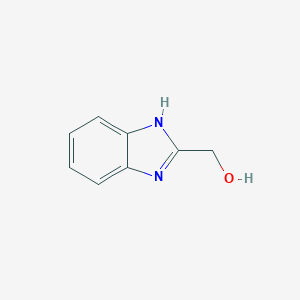

The compound "3-(Piperidin-4-ylmethyl)pyridine" is a nitrogen-containing heterocyclic molecule that is of interest in various chemical and pharmaceutical applications. The presence of both pyridine and piperidine rings suggests that this compound could serve as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry .

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been reported in several studies. For instance, a piperidine-mediated [3 + 3] cyclization process has been developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, which indicates the utility of piperidine in facilitating cyclization reactions . Additionally, a three-component reaction involving piperidine has been used to synthesize 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives, demonstrating the role of piperidine as a catalyst in multi-component synthesis processes . Moreover, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine has been proposed, which involves the hydrogenation of pyrrolylpyridine, suggesting a potential pathway for the synthesis of 3-(Piperidin-4-ylmethyl)pyridine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for various interactions and conformations. For example, a new chelating pyrazolylpyrimidine ligand bearing a piperidine moiety has been synthesized, and its copper(II) complexes have been studied, revealing intricate non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) . These interactions are crucial for understanding the molecular structure and properties of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from reactions involving piperidine suggests that the piperidine moiety can participate in reactions leading to fused ring systems . Additionally, the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes with piperidine indicates that piperidine can influence the regioselectivity of multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine provide insights into the reactivity and potential applications of such compounds . The presence of electron-donating and electron-withdrawing groups on the piperidine ring can significantly affect the compound's reactivity and physical properties.

科学的研究の応用

合成と薬理学的応用

“3-(ピペリジン-4-イルメチル)ピリジン”を含むピペリジンは、薬物設計において最も重要な合成断片の1つであり、製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラスとアルカロイドに存在しています . 現在の科学文献は、さまざまなピペリジン誘導体の形成につながる分子内および分子間反応を網羅しています .

LSD1阻害

“3-(ピペリジン-4-イルメトキシ)ピリジン”を含む化合物は、リシン特異的脱メチル化酵素1(LSD1)の強力な阻害剤であることが判明しました . LSD1は、ヒストンH3リシン4(H3K4)でバランスのとれたメチル化レベルを維持する役割を担っています。 LSD1は、メチル化されたH3K4またはLSD1の過剰発現の重要な機能のために、特定のがんに対する薬物標的です .

がん治療

LSD1を阻害する能力があるため、“3-(ピペリジン-4-イルメトキシ)ピリジン”を含む化合物は、特定のがんの治療に使用できます . これらの化合物は、細胞内のH3K4メチル化を増加させ、いくつかの白血病および固形腫瘍細胞の増殖を強力に阻害することができます

作用機序

Target of Action

The primary target of 3-(Piperidin-4-ylmethyl)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme that maintains balanced methylation levels at histone H3 lysine 4 (H3K4), playing crucial roles in gene expression regulation and cancer initiation .

Mode of Action

3-(Piperidin-4-ylmethyl)pyridine interacts with LSD1 as a potent inhibitor . It exhibits high selectivity against related monoamine oxidase A and B . Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .

Biochemical Pathways

The compound affects the biochemical pathway involving LSD1 and histone H3 lysine 4 (H3K4). LSD1 is responsible for demethylating H3K4me1 and H3K4me2, thus counteracting the enzyme function of Mixed Lineage Leukemia (MLL), which can methylate H3K4 .

Pharmacokinetics

The compound’s potent inhibition of lsd1, with ki values as low as 29 nm, suggests a high degree of binding affinity .

Result of Action

The potent LSD1 inhibitors, such as 3-(Piperidin-4-ylmethyl)pyridine, can increase cellular H3K4 methylation . They strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while they have negligible effects on normal cells .

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs and therapies using piperidine derivatives, including 3-(Piperidin-4-ylmethyl)pyridine.

生化学分析

Biochemical Properties

It has been suggested that it may interact with certain enzymes and proteins

Cellular Effects

It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

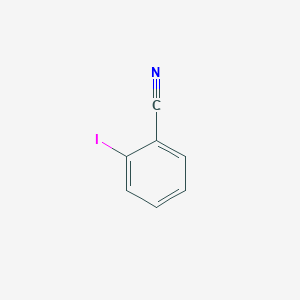

IUPAC Name |

3-(piperidin-4-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,9-10,12H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZYSWQNXOXYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148148-60-1 | |

| Record name | 3-(piperidin-4-ylmethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)

![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)